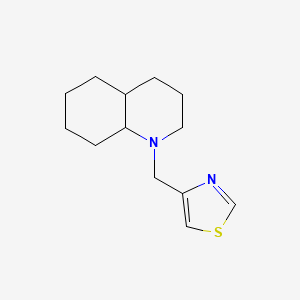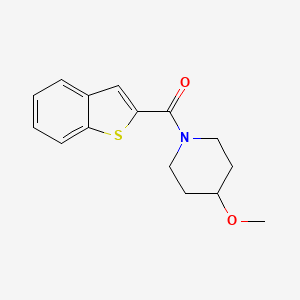
3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and possesses unique properties that make it suitable for use in diverse applications.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one varies depending on its application. In medicinal chemistry, this compound inhibits the production of pro-inflammatory cytokines by blocking the nuclear factor-kappa B (NF-κB) pathway. In cancer cells, this compound induces apoptosis by activating the caspase pathway.
In organic synthesis, this compound acts as a nucleophilic catalyst, facilitating the reaction between the reactants by forming a complex with the substrate.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to fully understand the long-term effects of this compound exposure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one in lab experiments include its high reactivity, stability, and low toxicity. Its unique properties make it an ideal catalyst for various reactions, including esterification, amidation, and acylation.
The limitations of using this compound in lab experiments include its relatively high cost and the need for careful handling due to its potential toxicity.
Zukünftige Richtungen
For the study of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one include exploring its potential applications in other fields, such as environmental science and energy storage. Additionally, further studies are needed to fully understand the long-term effects of this compound exposure and to develop safer and more efficient synthesis methods.
Synthesemethoden
The synthesis of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one involves the reaction between 3,5-dimethylpiperidine and adipoyl chloride in the presence of triethylamine. This reaction results in the formation of a white solid, which is further purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been explored for its anti-inflammatory and anti-cancer properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
In organic synthesis, this compound is commonly used as a catalyst in various reactions, including esterification, amidation, and acylation. Its unique properties, such as its high reactivity and stability, make it an ideal catalyst for these reactions.
In materials science, this compound has been investigated for its potential use in the development of polymers and coatings. Studies have shown that this compound can be used as a crosslinking agent for polymers, resulting in materials with improved mechanical properties and thermal stability.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-10-7-11(2)9-15(8-10)12-5-3-4-6-14-13(12)16/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTSCLRFQHVKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCCCNC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)


![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)


![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)



![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)
![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
